2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide
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Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromoethylphenoxy group and a heptylcarbamothioyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of 4-ethylphenol to obtain 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The final step involves the reaction of this intermediate with heptyl isothiocyanate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediates are often purified using techniques such as recrystallization and chromatography before proceeding to the next step.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoethylphenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyacetamides.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, amines, and alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-ethylphenoxy)acetic acid
- 4-(2-bromoethyl)phenol
- 2-bromo-4-ethylphenoxy)trimethylsilane
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide is unique due to the presence of the heptylcarbamothioyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other phenoxyacetamides and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C18H27BrN2O2S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H27BrN2O2S/c1-3-5-6-7-8-11-20-18(24)21-17(22)13-23-16-10-9-14(4-2)12-15(16)19/h9-10,12H,3-8,11,13H2,1-2H3,(H2,20,21,22,24) |
InChI Key |
CDWBGOVNBVXVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=S)NC(=O)COC1=C(C=C(C=C1)CC)Br |
Origin of Product |
United States |
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